methyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a pyrazole-tetrahydropyrimidine hybrid scaffold. Its structure includes a 4-butoxyphenyl group on the pyrazole ring, a methyl ester at position 5 of the pyrimidine core, and a phenyl substituent at position 1 of the pyrazole. Such derivatives are synthesized via Biginelli-like multicomponent reactions, often catalyzed by heterogeneous systems like WO₃/ZrO₂ .
Properties
IUPAC Name |
methyl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-5-15-34-20-13-11-18(12-14-20)23-21(16-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-3)17(2)27-26(32)28-24/h6-14,16,24H,4-5,15H2,1-3H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPURACWMXDMKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 4-butoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzaldehyde and urea under acidic conditions to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that compounds similar to methyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and may help prevent various diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies indicate that derivatives of this compound have shown promising anti-inflammatory effects. The ability to inhibit inflammatory pathways can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Case Study 1: Antioxidant Activity Assessment
A study conducted on a series of pyrazole derivatives showed that this compound exhibited a notable ability to reduce lipid peroxidation in vitro. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, where lower TBARS levels indicated reduced oxidative damage .
Case Study 2: Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory properties, the compound was tested in a murine model of acute inflammation induced by carrageenan. Results showed a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action .
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with other tetrahydropyrimidine carboxylates and pyrazole derivatives. Key differences lie in substituent groups, which dictate physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Features of Selected Analogues
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Insights :
- Chlorine or fluorine substituents (e.g., in ) enhance antibacterial potency due to increased electronegativity and target binding .
Anti-Tubercular Activity:
Ethyl derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl or 4-nitrophenyl) exhibit superior activity against Mycobacterium tuberculosis (MIC <1 µg/mL) compared to the target compound’s butoxyphenyl group, which is less electronegative .
Antimicrobial Potential:
Pyrazole-pyrimidine hybrids with methyl/ethyl esters show broad-spectrum activity. For example, the prop-2-en-1-yl derivative in demonstrates enhanced stability in microbial assays due to its ester group’s resistance to hydrolysis.
Biological Activity
The compound 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate represents a novel class of heterocyclic compounds with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a hexahydroquinoline core with various substituents that may influence its biological activity. The molecular formula is , and its molecular weight is approximately 397.52 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit enzymes involved in oxidative stress and inflammation. This inhibition can lead to antioxidant effects, reducing cellular damage caused by free radicals.
2. Receptor Interaction:
- It is hypothesized that the compound interacts with specific receptors in the body, modulating various signaling pathways that can affect cellular responses and physiological processes.
3. Radical Scavenging:
- The presence of functional groups in the compound contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
Pharmacological Effects
Research has indicated several pharmacological activities associated with this compound:
1. Antioxidant Activity:
- Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, a study demonstrated that derivatives of hexahydroquinoline effectively scavenge free radicals in vitro .
2. Anti-inflammatory Effects:
- The compound has been shown to reduce markers of inflammation in animal models. For example, administration of similar compounds resulted in decreased levels of pro-inflammatory cytokines .
3. Anticancer Potential:
- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation .
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis in cancer cells |
Case Studies
Several case studies have explored the biological activity of related compounds:
-
Case Study on Antioxidant Activity:
A study involving the evaluation of various hexahydroquinoline derivatives showed that specific substitutions enhanced their radical scavenging ability significantly compared to controls . -
Case Study on Anti-inflammatory Properties:
In a model of acute inflammation, treatment with a related derivative resulted in a marked reduction in edema and inflammatory cell infiltration . -
Case Study on Cancer Cell Lines:
Research demonstrated that certain derivatives could inhibit the growth of breast cancer cells through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
Condensation : Reacting substituted aldehydes (e.g., 4-butoxybenzaldehyde) with β-ketoesters (e.g., methyl acetoacetate) under acidic or basic conditions.
Cyclization : Using urea or thiourea in refluxing ethanol to form the tetrahydropyrimidine core via the Biginelli reaction .
Functionalization : Introducing the pyrazole moiety through Suzuki coupling or nucleophilic substitution.
- Critical Conditions : Catalysts (e.g., HCl, p-TsOH), solvent choice (ethanol, DMF), and temperature control (reflux at 80–100°C) significantly impact yield. Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves the 3D structure, confirming substituent positions and intermolecular interactions (e.g., hydrogen bonding) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methyl groups at δ 2.3–2.5 ppm, ester carbonyls at δ 165–170 ppm).
- IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory Testing : COX-2 inhibition assays or TNF-α ELISA in macrophage models .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve regioselectivity and reduce byproducts in the pyrazole-tetrahydropyrimidine coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance aryl-aryl bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Byproduct Analysis : Use HPLC-MS to identify impurities and adjust stoichiometry (e.g., limiting excess phenylboronic acid) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
Standardize Assays : Use identical cell lines, incubation times, and controls (e.g., doxorubicin as a positive control in cytotoxicity assays) .
Purity Verification : Characterize batches via HPLC (>95% purity) to exclude impurities affecting activity .
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., butoxy vs. ethoxy groups) to isolate contributions to bioactivity .
Q. What strategies can elucidate the compound’s mechanism of action when interacting with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with targets like DNA topoisomerases or kinase enzymes .
- Enzyme Inhibition Assays : Directly measure activity against purified enzymes (e.g., β-lactamase for antimicrobial studies) .
- Metabolomic Profiling : LC-MS/MS to track metabolic perturbations in treated cells, identifying pathways affected (e.g., apoptosis, oxidative stress) .
Data Contradiction Analysis Example
- Issue : Discrepancies in reported antibacterial efficacy.
- Resolution Workflow :
- Replicate Experiments : Perform disk diffusion assays under standardized CLSI guidelines.
- Check Strain Variability : Test additional bacterial strains (e.g., MRSA, P. aeruginosa).
- Synergistic Studies : Combine with known antibiotics (e.g., ampicillin) to identify potentiation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
